

Thermochemistry of n-propyl trichloroacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n-Propyl trichloroacetate*

Cat. No.: B083142

[Get Quote](#)

An In-depth Technical Guide on the Thermochemistry of **n-Propyl Trichloroacetate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **n-propyl trichloroacetate**. The document summarizes key quantitative data, outlines detailed experimental methodologies for the determination of these properties, and presents a logical workflow for thermochemical analysis.

Core Thermochemical Data

The thermochemical data for **n-propyl trichloroacetate** is crucial for understanding its stability, reactivity, and energy content, which are critical parameters in drug development and chemical synthesis. The available experimental data is summarized in the table below.

Thermochemical Property	Value	Units	Method	Reference
Enthalpy of Formation (Gas Phase, $\Delta_f H^\circ_{\text{gas}}$)	-460.2 ± 9.6	kJ/mol	Combustion Calorimetry	[Smith, Bjellerup, et al., 1953; Cox and Pilcher, 1970][1]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	12.7 ± 1.0	kcal/mol	Not Specified	[Smith, Bjellerup, et al., 1953; Cox and Pilcher, 1970][1]

Experimental Protocols

Detailed experimental procedures are essential for the accurate and reproducible determination of thermochemical data. The following sections describe the methodologies that are typically employed for the key experiments.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, a robust method for measuring the heat released during the complete combustion of a substance in a controlled oxygen environment.

Methodology:

- Sample Preparation: A precise mass of liquid **n-propyl trichloroacetate** is encapsulated in a combustible container of known heat of combustion.
- Bomb Assembly: The capsule is placed in the sample holder within the bomb. A fuse wire is connected to the electrodes, with its end in contact with the sample to ensure ignition.
- Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's bucket. A stirrer ensures uniform water temperature, which is monitored by a high-precision thermometer.
- Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- Data Analysis: The heat of combustion is calculated from the temperature rise of the water, taking into account the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid) and corrections for the heat of formation of nitric acid and the combustion of the fuse wire.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization, the energy required to transform a liquid into a gas at a constant temperature and pressure, can be determined by various methods, including the transpiration method.

Methodology:

- Apparatus Setup: A stream of an inert carrier gas is passed through a saturator containing the liquid **n-propyl trichloroacetate** at a constant, known temperature.
- Saturation: The carrier gas becomes saturated with the vapor of the substance.
- Condensation: The gas mixture is then passed through a condenser where the vapor is trapped and its mass is determined.
- Flow Measurement: The total volume of the carrier gas that has passed through the saturator is measured.
- Vapor Pressure Calculation: The partial pressure of the vapor (and thus the vapor pressure of the liquid at that temperature) is calculated from the mass of the condensed vapor and the volume of the carrier gas using the ideal gas law.
- Clausius-Clapeyron Equation: The experiment is repeated at several different temperatures. The enthalpy of vaporization is then determined from the slope of the plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of a substance as a function of temperature.

Methodology:

- Three-Scan Procedure: The measurement involves three separate scans under identical conditions:
 - An empty sample pan (baseline).
 - A pan containing a standard material of known heat capacity (e.g., sapphire).
 - A pan containing a precisely weighed sample of **n-propyl trichloroacetate**.
- Heating Program: Each scan is performed over the desired temperature range at a constant heating rate (e.g., 10-20 °C/min).
- Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and a reference pan at the same temperature.
- Calculation: The specific heat capacity of the **n-propyl trichloroacetate** is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference between the sapphire standard and the baseline.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermochemical characterization of **n-propyl trichloroacetate**.

Caption: Experimental workflow for thermochemical analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trichloroacetic acid, propyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [Thermochemistry of n-propyl trichloroacetate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b083142#thermochemistry-of-n-propyl-trichloroacetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com